![molecular formula C11H12BrNO B2413547 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one CAS No. 756876-22-9](/img/structure/B2413547.png)
1-[(2-Bromophenyl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Bromophenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H12BrNO. It has a molecular weight of 254.13 . This compound is a derivative of 2-Pyrrolidinone, which is a γ-lactam that can undergo copolymerization with other lactams to form polyamides .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one was described in a simple manner followed by green procedures . The resulted compounds were thoroughly characterized by IR, 1 HNMR and mass spectra data .
Molecular Structure Analysis
The molecular structure of “1-[(2-Bromophenyl)methyl]pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to a 2-bromophenyl group through a methylene bridge . The InChI code for this compound is 1S/C11H12BrNO/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8H2 .
Physical And Chemical Properties Analysis
“1-[(2-Bromophenyl)methyl]pyrrolidin-2-one” is a liquid at room temperature . It has a molecular weight of 240.10 g/mol . The compound has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .
Applications De Recherche Scientifique
Structural and Conformational Studies
- Research on 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one (2a) shows it is substantially non-planar in solution, with a 72° dihedral angle between normals to the phenyl and five-membered rings in the γ-lactam structure. This non-planarity contrasts with the planar structure of the related 1-(2-bromophenyl)azetidin-2-one (1a). Crystal structure analysis further confirms these findings (Fujiwara et al., 1977).
Antimicrobial Activity
- Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, incorporating the pyrrolidin-2-one structure, have shown interesting antibacterial activities, particularly against A. baumannii and M. tuberculosis H37Rv strains. These findings suggest the potential of these compounds in developing new antimycobacterial agents (Nural et al., 2018).
Photochemical Reactions
- Studies have demonstrated the application of 1-(2-Bromophenyl)-1H-pyrrole and its derivatives in photochemical reactions under blue light irradiation. These reactions involve the formation of pyrrolo[1,2-a]quinoline and ullazines, highlighting the utility of these compounds in organic photochemistry (Das et al., 2016).
Antithrombin Activity
- Enantiomerically pure pyrrolidine derivatives have been synthesized and analyzed for their potential antithrombin activity, with molecular docking studies suggesting their effectiveness as thrombin inhibitors (Ayan et al., 2013).
Antioxidant and Anticholinergic Activities
- The synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols has shown significant antioxidant activities and potential as anticholinergic agents. The novel bromophenols were assessed for their radical scavenging abilities and inhibition of cholinergic enzymes (Rezai et al., 2018).
Asymmetric Synthesis
- Research on the asymmetric synthesis of pyrrolidine derivatives, including those related to 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one, has led to the development of compounds with high stereoselectivity and yield. These findings are significant for the production of enantiomerically pure compounds in pharmaceutical applications (Singh et al., 2013).
Anticancer Properties
- 1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives have been synthesized and evaluated for their anticancer activities. The study highlights the potential of these compounds in cancer treatment (Ramachandran et al., 2012).
Safety and Hazards
The safety information for “1-[(2-Bromophenyl)methyl]pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves and eye protection .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes . For instance, they can inhibit the reuptake of dopamine and norepinephrine in the brain, leading to an increase in the levels of these neurotransmitters.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biochemical pathways . These pathways and their downstream effects contribute to the broad-spectrum biological activities of these compounds .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities . These activities result from the interaction of these compounds with their targets and the subsequent changes in biochemical pathways .
Propriétés
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGNWQUXHKCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

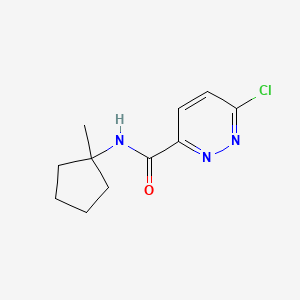
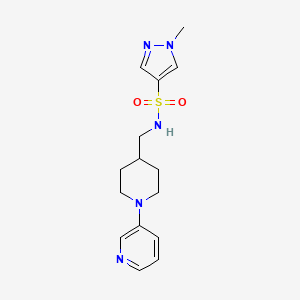
![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/no-structure.png)
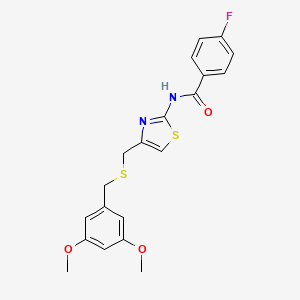
![(4Z)-N-(3,4-dimethoxyphenyl)-4-[(3-methylphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2413471.png)

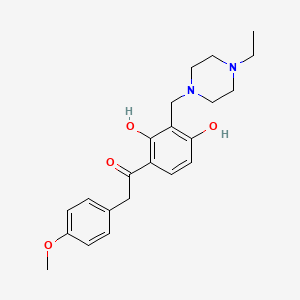
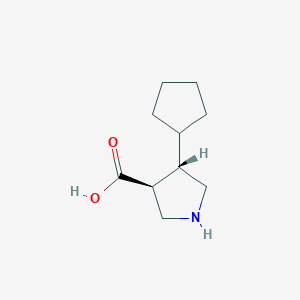
![N-{3'-acetyl-5-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2413478.png)
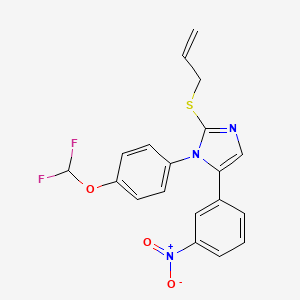
![3-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]pyridine](/img/structure/B2413481.png)

![2-((3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone](/img/structure/B2413485.png)
![2-Ethyl-5-((4-methylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2413487.png)